molecular formula C15H12FNO3 B4973805 4-[(4-fluorobenzoyl)amino]phenyl acetate

4-[(4-fluorobenzoyl)amino]phenyl acetate

Cat. No. B4973805
M. Wt: 273.26 g/mol
InChI Key: SXQHNGMEHUTLPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(4-fluorobenzoyl)amino]phenyl acetate, also known as 4-FBPA, is a chemical compound that has been the subject of scientific research due to its potential as a therapeutic agent. This compound belongs to the class of benzoylphenyl urea derivatives and has been shown to have a range of biochemical and physiological effects. In We will also list potential future directions for research on this compound.

Scientific Research Applications

Synthesis and Antibacterial Agents

4-[(4-Fluorobenzoyl)amino]phenyl acetate and its derivatives have been explored in various synthetic pathways, particularly in the synthesis of new biologically active molecules. For example, 4-amino-6-arylmethyl-3-mercapto-1,2,4-triazin5(4H)-ones were condensed with 3-phenoxy-4-fluoro-benzoic acid to give 7-substituted-3-arylmethyl-4H-1,3,4-thiadiazolo[2,3-c]-1,2,4-triazin-4-ones. These newly synthesized compounds demonstrated promising antibacterial activities at low concentrations (Holla, Bhat, & Shetty, 2003).

Anticancer Activity

Fluorinated benzothiazole derivatives, including those related to 4-[(4-fluorobenzoyl)amino]phenyl acetate, have shown potential in cancer treatment. For instance, a study described the synthesis of fluorinated 2-(4-aminophenyl)benzothiazoles, which exhibited potent cytotoxicity against human breast cancer cell lines, but were inactive against nonmalignant and other cancer cell lines. This specificity suggests potential applications in targeted cancer therapy (Hutchinson et al., 2001).

Electrocatalysis and Supercapacitor Applications

In the field of electrocatalysis, derivatives of 4-[(4-fluorobenzoyl)amino]phenyl acetate have been utilized. The synthesis of derivatives like 2-[(4-methylbenzoyl)amino] phenyl acetic acid and their application in enhancing the electrochemical properties of poly ortho aminophenol films have been studied. These materials have shown promise in supercapacitor applications, with specific capacitances significantly higher than those of non-fluorinated counterparts, making them viable candidates for energy storage technologies (Kowsari et al., 2019).

Fluorescence Derivatization in Chromatography

Fluorinated compounds, akin to 4-[(4-fluorobenzoyl)amino]phenyl acetate, have been applied in fluorescence derivatization for amino acids in liquid chromatography. Such compounds have been shown to react with amino acids to form thiocarbamoyl derivatives, which are then used for sensitive detection in chromatographic analysis. This application is crucial in the analytical chemistry field for the precise detection and quantification of amino acids (Iwata, Mitoma, & Yamaguchi, 2000).

properties

IUPAC Name

[4-[(4-fluorobenzoyl)amino]phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FNO3/c1-10(18)20-14-8-6-13(7-9-14)17-15(19)11-2-4-12(16)5-3-11/h2-9H,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXQHNGMEHUTLPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[(4-Fluorophenyl)carbonyl]amino}phenyl acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(4-fluorobenzoyl)amino]phenyl acetate
Reactant of Route 2
Reactant of Route 2
4-[(4-fluorobenzoyl)amino]phenyl acetate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
4-[(4-fluorobenzoyl)amino]phenyl acetate
Reactant of Route 4
Reactant of Route 4
4-[(4-fluorobenzoyl)amino]phenyl acetate
Reactant of Route 5
Reactant of Route 5
4-[(4-fluorobenzoyl)amino]phenyl acetate
Reactant of Route 6
Reactant of Route 6
4-[(4-fluorobenzoyl)amino]phenyl acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.